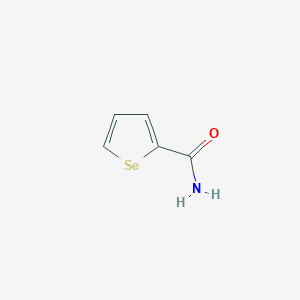
Selenophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selenophene-2-carboxamide is a selenium-containing heterocyclic compound. Selenophenes are a class of compounds where selenium replaces one of the carbon atoms in the five-membered aromatic ring, similar to thiophenes where sulfur is the heteroatom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of selenophene-2-carboxamide typically involves the palladium-catalyzed carbonylation of 2-haloselenophenes with amines under a carbon monoxide atmosphere . This method allows for the formation of selenophene-2-carboxamides, selenophene-2,5-dicarboxamides, and N,N’-bridged selenophene-2-carboxamides. The reaction conditions often include the use of palladium catalysts, such as Pd(PPh3)4, and bases like Cs2CO3 in solvents such as DMF or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Selenophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Selenophenes can be oxidized to form selenophene oxides.
Reduction: Reduction reactions can convert selenophenes to selenolates.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the selenophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., Grignard reagents) are commonly employed.
Major Products Formed
Oxidation: Selenophene oxides.
Reduction: Selenolates.
Substitution: Various substituted selenophenes depending on the reagents used.
Aplicaciones Científicas De Investigación
Selenophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organoselenium compounds.
Medicine: Explored for its potential therapeutic effects, such as antitumor and anti-inflammatory activities.
Industry: Utilized in the development of materials for organic electronics, such as organic solar cells.
Mecanismo De Acción
The mechanism of action of selenophene-2-carboxamide involves its interaction with various molecular targets and pathways. For instance, selenophene derivatives have been shown to exert their effects through the generation of reactive oxygen species (ROS), modulation of enzyme activities, and interaction with cellular signaling pathways . The precise molecular targets and pathways can vary depending on the specific biological context and the structure of the selenophene derivative.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxamide: Similar structure but with sulfur instead of selenium.
Benzo[b]thiophene-2-carboxamide: Contains a fused benzene ring with a thiophene ring.
Benzo[b]selenophene-2-carboxamide: Contains a fused benzene ring with a selenophene ring.
Uniqueness
This compound is unique due to the presence of selenium, which imparts distinct electronic and chemical properties compared to sulfur-containing analogs. Selenium’s larger atomic size and different electronegativity can influence the compound’s reactivity, stability, and biological activity .
Propiedades
Fórmula molecular |
C5H5NOSe |
|---|---|
Peso molecular |
174.07 g/mol |
Nombre IUPAC |
selenophene-2-carboxamide |
InChI |
InChI=1S/C5H5NOSe/c6-5(7)4-2-1-3-8-4/h1-3H,(H2,6,7) |
Clave InChI |
GEBCOHBJOXXZJR-UHFFFAOYSA-N |
SMILES canónico |
C1=C[Se]C(=C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2,7,7-trimethyl-5-phenyl-4,7-dihydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13105747.png)
![6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13105773.png)
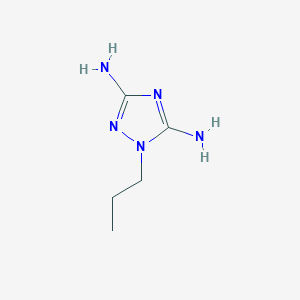
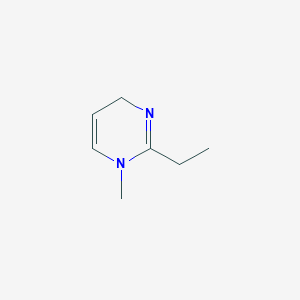
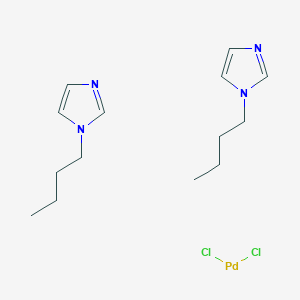
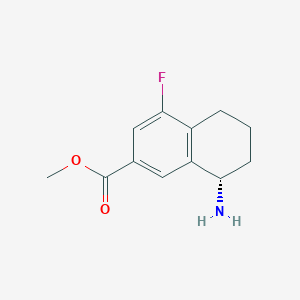

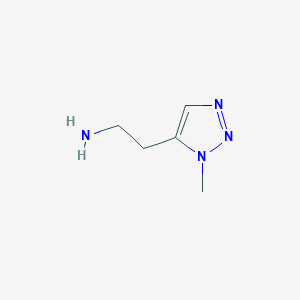
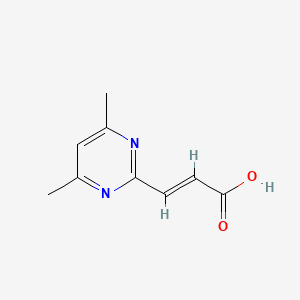
![2H-Pyrrolo[1,2,3-CD]benzoxazole](/img/structure/B13105814.png)
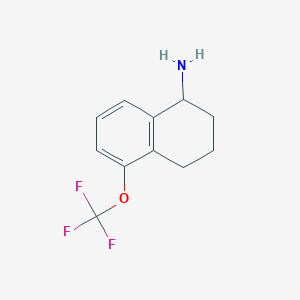
![Rac-(5R,6S)-2-benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B13105817.png)
![2-[Butyl(ethyl)amino]-2-phenylacetic acid](/img/structure/B13105827.png)
